

use of 2-(3-Chlorophenyl)ethanol as a fragrance ingredient

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Chlorophenyl)ethanol

Cat. No.: B1583360

[Get Quote](#)

An In-Depth Guide to the Application of **2-(3-Chlorophenyl)ethanol** as a Novel Fragrance Ingredient

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the characterization, application, and evaluation of **2-(3-Chlorophenyl)ethanol** for use as a fragrance ingredient. This guide moves beyond standard protocols to explain the scientific rationale behind each step, ensuring a robust and validated approach to formulation.

Introduction: Chemical Profile and Olfactory Context

2-(3-Chlorophenyl)ethanol, also known as 3-Chlorophenethyl Alcohol, is an aromatic alcohol belonging to the structural class of Aryl Alkyl Alcohols (AAAs).^[1] Its molecular structure is provided in Table 1. This class of molecules is of significant interest to the fragrance industry due to its versatile olfactory profiles. The most well-known member of this family is Phenylethyl Alcohol (PEA), celebrated for its soft, natural rose scent and wide use in floral and cosmetic fragrances.^{[2][3][4]}

The introduction of a chlorine atom onto the phenyl ring, as in **2-(3-Chlorophenyl)ethanol**, is anticipated to modify the classic rose character of PEA, potentially introducing new and

complex facets to its olfactory profile. Understanding these nuances is critical for its successful application.

Table 1: Chemical and Physical Properties of **2-(3-Chlorophenyl)ethanol**

Property	Value	Source
Chemical Name	2-(3-Chlorophenyl)ethanol	[5]
Synonyms	3-Chlorophenethyl Alcohol	
CAS Number	5182-44-5	[6]
Molecular Formula	C ₈ H ₉ ClO	[5][6]
Molecular Weight	156.61 g/mol	[6]
Appearance	Clear colorless to very slightly yellow liquid	[6]
Boiling Point	257.2 °C at 760 mmHg	[6]
Flash Point	101.1 °C	[6]
Structure	C1=CC(=CC(=C1)Cl)CCO (SMILES)	[5]

Safety and Regulatory Landscape

Before any application, a thorough understanding of the material's safety profile is paramount.

Hazard Identification

According to available Safety Data Sheets (SDS), **2-(3-Chlorophenyl)ethanol** is classified as a skin and eye irritant.[7] Standard handling procedures should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[7][8]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]
- Precautionary Measures: Wash skin thoroughly after handling and wear protective gear.[7] In case of contact, wash skin or rinse eyes with plenty of water.[7][8]

Regulatory Framework

Fragrance ingredients used in cosmetics must be safe for consumer use under labeled directions.^{[9][10]} In the United States, the Food and Drug Administration (FDA) oversees cosmetic safety, while organizations like the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM) establish global safety standards and guidelines.^{[11][12][13]} It is the legal responsibility of manufacturers to ensure their products are safe.^[9]

- Causality: Adherence to IFRA standards is crucial. These standards may prohibit, restrict, or set purity criteria for fragrance materials to minimize risks such as sensitization or irritation. While **2-(3-Chlorophenyl)ethanol** may not have a specific published IFRA standard at this time, its structural relationship to other AAAs suggests that a comprehensive safety assessment is necessary.^[1]

Application Notes and Experimental Protocols

The following protocols are designed as self-validating systems, incorporating controls and clear evaluation criteria to ensure trustworthy and reproducible results.

Protocol 1: Olfactory Characterization

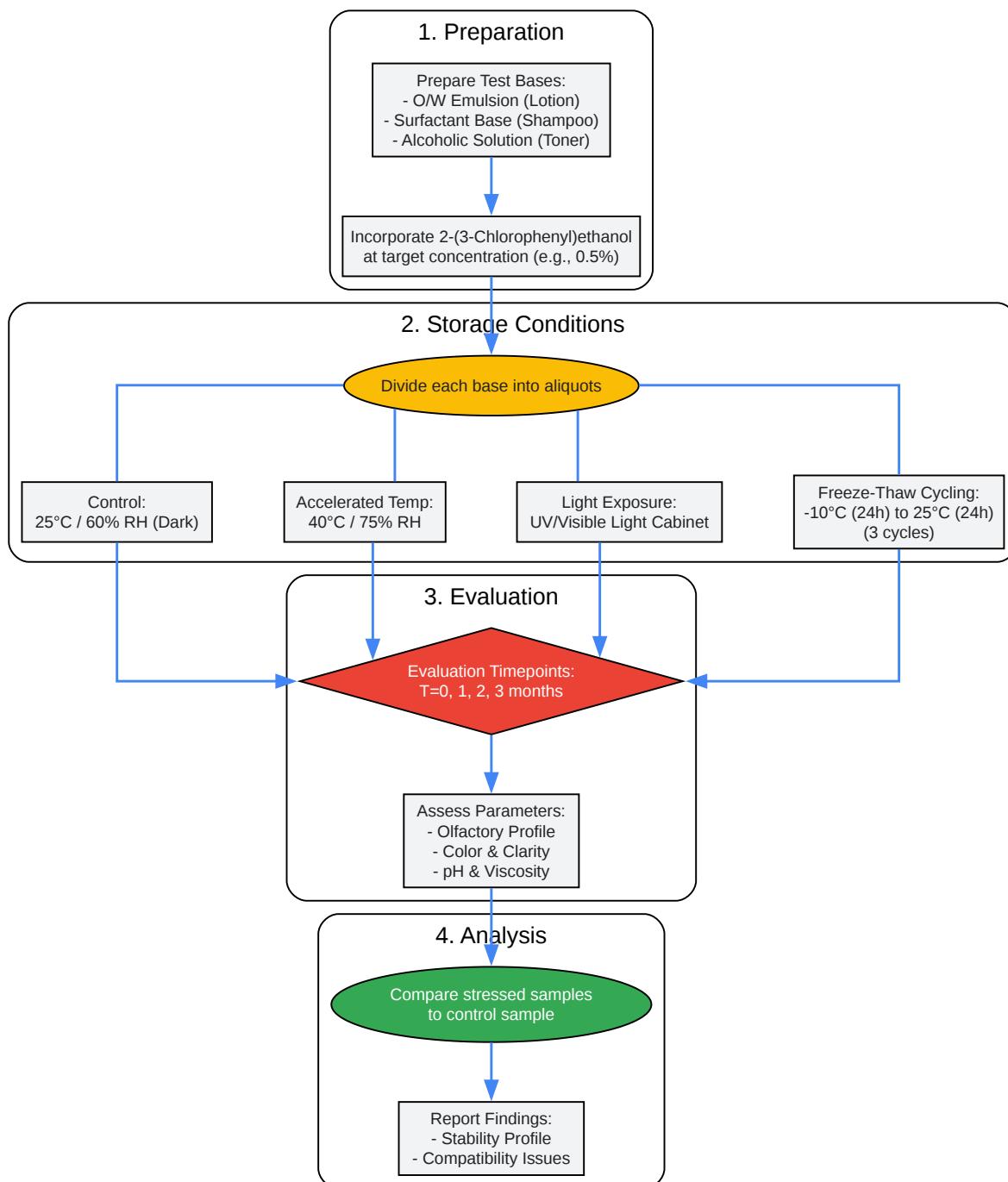
Objective: To define the olfactory profile and determine the odor detection threshold (ODT) of **2-(3-Chlorophenyl)ethanol**.

Rationale: A precise understanding of an ingredient's scent profile is the foundation of perfumery. The ODT provides critical data on its potency. Ethanol is commonly used as a solvent in perfumery; however, it's important to note that ethanol itself can suppress the detection of odorants, a phenomenon known as the pharmacodynamic effect.^{[14][15]}

Therefore, evaluations should be conducted in a controlled and consistent manner.

Step-by-Step Methodology:

- Panelist Selection: Assemble a panel of at least five trained sensory evaluators. Panelists should be screened for their ability to detect and describe standard fragrance notes.^{[16][17]}
- Sample Preparation:


- Prepare a stock solution of 10% w/w **2-(3-Chlorophenyl)ethanol** in undenatured 200-proof ethanol.
- Create a series of dilutions from the stock solution: 1%, 0.1%, 0.01%, 0.001%, and 0.0001% in ethanol.
- Evaluation:
 - Dip standard fragrance smelling strips into each dilution and the neat material.
 - Allow the solvent to evaporate for 10-15 seconds.
 - Present the strips to panelists in a randomized, blinded order.
 - ODT Determination: Record the lowest concentration at which a majority of the panel can detect an odor distinct from the solvent blank.
 - Descriptive Analysis: At a supra-threshold concentration (e.g., 1%), have panelists describe the scent using standardized descriptors (e.g., floral, rosy, green, spicy, chemical, woody).[16][18] This helps build a comprehensive profile.
- Data Analysis: Compile the descriptors and ODT data. The profile of **2-(3-Chlorophenyl)ethanol** is expected to be a variation of the classic PEA rose note. The chlorine atom may add a slightly sharp, green, or ozonic nuance, distinguishing it from its parent compound.

Protocol 2: Stability and Compatibility Assessment

Objective: To evaluate the stability of **2-(3-Chlorophenyl)ethanol** in common cosmetic and pharmaceutical bases under accelerated and real-time conditions.

Rationale: Fragrance stability is critical for product shelf-life and brand reputation.[19][20] Instability can lead to discoloration, changes in viscosity, and, most importantly, degradation of the scent profile. This protocol uses accelerated testing to predict long-term stability in a shorter timeframe.[19][20]

Workflow for Stability Testing

[Click to download full resolution via product page](#)

Caption: Workflow for fragrance stability and compatibility testing.

Step-by-Step Methodology:

- Base Preparation: Prepare three unfragranced product bases:
 - Oil-in-water (O/W) emulsion (e.g., a simple lotion).
 - Anionic surfactant solution (e.g., a basic shampoo).
 - Hydro-alcoholic solution (e.g., a facial toner).
- Incorporation: Add **2-(3-Chlorophenyl)ethanol** to each base at a typical concentration (e.g., 0.5% w/w). Homogenize thoroughly.
- Storage and Stress Conditions:
 - Control: Store one sample of each base in its final intended packaging at room temperature (25°C) in the dark.
 - Accelerated Stability: Place samples in a stability chamber at 40°C.[20][21]
 - Light Exposure: Place samples in a clear container under a controlled UV light source.[19]
 - Freeze-Thaw Cycle: Subject samples to three cycles of freezing (-10°C for 24 hours) followed by thawing at room temperature (25°C for 24 hours).[19][21]
- Evaluation: At specified intervals (e.g., T=0, 1, 2, and 3 months), evaluate all samples against the control for:
 - Olfactory Changes: Does the scent intensity or character differ from the control?
 - Physical Changes: Note any changes in color, clarity, or viscosity.[20][21]
 - Chemical Changes: Measure the pH of the formulation. A significant drift can indicate instability.

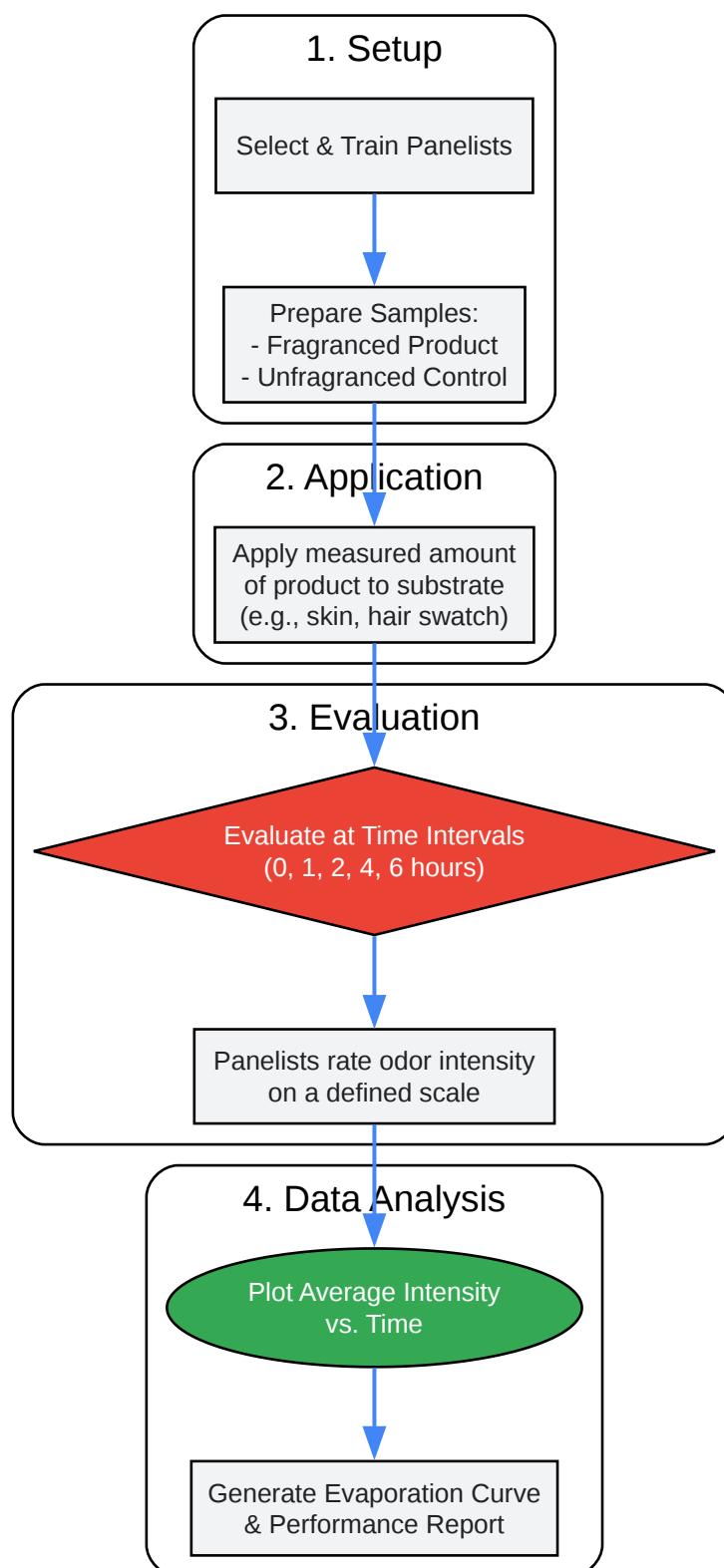
Table 2: Example Stability Assessment Data for 0.5% **2-(3-Chlorophenyl)ethanol** in O/W Lotion

Condition	Time	Color	pH	Olfactory Profile
Control (25°C)	0 Months	White	6.5	Conforms to standard
3 Months	White	6.4	Conforms to standard	
Accelerated (40°C)	0 Months	White	6.5	Conforms to standard
1 Month	White	6.3	Slight decrease in top notes	
3 Months	Off-white	6.1	Noticeable loss of freshness, slight phenolic note	
Light Exposure	0 Months	White	6.5	Conforms to standard
3 Months	Slight Yellow	6.4	Conforms to standard	

Protocol 3: Performance Evaluation in Final Formulation

Objective: To assess the performance (substantivity, diffusion) of **2-(3-Chlorophenyl)ethanol** in a final product.

Rationale: A fragrance must not only be stable but also perform its intended function.


Substantivity refers to how long the fragrance lasts on a surface (e.g., skin, hair), while diffusion (or bloom) is its ability to radiate from the surface.

Step-by-Step Methodology:

- Product Application:

- For Skin (Lotion): Apply a measured amount of the fragranced lotion and the unfragranced control base to the forearms of panelists.
- For Hair (Shampoo): Use the fragranced shampoo to wash hair swatches.
- Sensory Evaluation Over Time:
 - Have a trained sensory panel evaluate the intensity of the fragrance at set intervals (e.g., T=0, 1 hr, 2 hr, 4 hr, 6 hr).
 - Panelists should rate the intensity on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).
- Data Analysis: Plot the average intensity rating versus time to create a fragrance evaporation curve. This curve visually represents the substantivity and the character of the dry-down. A linear, gradual decline is often desirable, indicating a well-balanced fragrance evolution.

Workflow for Sensory Performance Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating fragrance performance over time.

Conclusion and Future Directions

2-(3-Chlorophenyl)ethanol presents an intriguing profile as a potential fragrance ingredient. Its structural similarity to Phenylethyl Alcohol suggests a foundational floral character, while the chloro- substitution offers the promise of novel olfactory facets. The protocols outlined in this guide provide a robust framework for its comprehensive evaluation, from initial scent characterization to performance in a final formulation.

By systematically assessing its olfactory profile, stability, and performance, researchers can confidently determine the optimal applications for this material, potentially unlocking new creative avenues in fine fragrance, personal care, and therapeutic product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fragrance material review on 2-(3-methylphenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylethyl Alcohol: Rose Aroma Chemical For Luxury Perfumes [chemicalbull.com]
- 3. Phenethyl alcohol | The Fragrance Conservatory [fragranceconservatory.com]
- 4. Phenyl Ethyl Alcohol (60-12-8) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. PubChemLite - 2-(3-chlorophenyl)ethanol (C8H9ClO) [pubchemlite.lcsb.uni.lu]
- 6. lookchem.com [lookchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Fragrances in Cosmetics | FDA [fda.gov]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
- 11. The Requirements for Fragrances Used in Cosmetics in America - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]

- 12. Fragrance Regulations and Requirements: What You Need to Know [sigmaaldrich.com]
- 13. Regulatory Frameworks for Fragrance Safety - Allan Chemical Corporation | [allanchem.com](#) [allanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. parfums-de-grasse.com [parfums-de-grasse.com]
- 17. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 18. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 19. iltusa.com [iltusa.com]
- 20. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 21. Quick and Dirty Guide to Stability Testing — Botanical Formulations [botanicalformulations.com]
- To cite this document: BenchChem. [use of 2-(3-Chlorophenyl)ethanol as a fragrance ingredient]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583360#use-of-2-3-chlorophenyl-ethanol-as-a-fragrance-ingredient\]](https://www.benchchem.com/product/b1583360#use-of-2-3-chlorophenyl-ethanol-as-a-fragrance-ingredient)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com